

MRT199665 solubility issues and solutions

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Compound of Interest		
Compound Name:	MRT199665	
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MRT199665 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRT199665.

Frequently Asked Questions (FAQs)

Q1: What is MRT199665 and what is its primary mechanism of action?

MRT199665 is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3][4] It exhibits high selectivity for these kinases, leading to the inhibition of downstream signaling pathways.[4] A key effect of MRT199665 is the inhibition of the phosphorylation of the SIK substrate CRTC3 at Serine 370.[1][2][5][6] In the context of acute myeloid leukemia (AML), MRT199665 has been shown to block the phosphorylation of MEF2C at Serine 222, leading to apoptosis in MEF2C-activated AML cells.[1][4]

Q2: What are the common research applications for **MRT199665**?

MRT199665 is primarily used in cancer research, particularly in studies involving acute myeloid leukemia (AML), where it has been shown to reduce leukemia growth and induce apoptosis.[1] [4] It is also utilized in immunology and inflammation research due to its ability to modulate cytokine production. For instance, it can increase the production of anti-inflammatory IL-10 and Nurr77 mRNA in response to LPS stimulation.[1][5]



Q3: How should I store MRT199665 powder and stock solutions?

For long-term storage, the powdered form of **MRT199665** should be kept at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution is best stored at -80°C and should be used within one year to prevent inactivation from repeated freeze-thaw cycles.[1][5] [7] It is recommended to aliquot the stock solution into smaller volumes for individual experiments.[1][7]

Troubleshooting Guide

Issue 1: MRT199665 is not dissolving properly or is precipitating out of solution.

Possible Cause: The incorrect solvent or concentration is being used. **MRT199665** has specific solubility characteristics.

Solutions:

- Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of MRT199665.[1]
- Concentration: Adhere to the recommended concentration ranges. High concentrations may exceed the solubility limit.
- Aiding Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
- For In Vivo Studies: Due to the potential for precipitation in aqueous solutions, specific formulations are required for animal studies. These typically involve a co-solvent system.
 Refer to the In Vivo Formulation Protocols section for detailed instructions.

Issue 2: Inconsistent or unexpected results in cell-based assays.

Possible Cause 1: Degradation of the MRT199665 stock solution.

Solution:



- Proper Storage: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][5][7]
- Fresh Preparation: If in doubt, prepare a fresh stock solution from the powder.

Possible Cause 2: Paradoxical activation of AMPK.

Solution:

Concentration Optimization: Studies have shown that while MRT199665 is an AMPK inhibitor, it can cause a modest paradoxical increase in AMPK activity and Thr172 phosphorylation under certain conditions, though it still inhibits downstream targets like ACC.
 [8] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired inhibitory effect in your specific cell line and experimental setup.

Possible Cause 3: Cell line sensitivity.

Solution:

Cell Line Characterization: Sensitivity to MRT199665 can be dependent on the genetic background of the cell line, such as the presence of MEF2C phosphorylation in AML cells.[4]
 Human AML cell lines with endogenous MEF2C phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, and Kasumi-1) are significantly more sensitive than those lacking it.[1]

Data Presentation

Table 1: Solubility of MRT199665 in DMSO

Concentration (mM)	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1	2.1296 mL	10.6478 mL	21.2956 mL
5	0.4259 mL	2.1296 mL	4.2591 mL
10	0.2130 mL	1.0648 mL	2.1296 mL
15	0.1420 mL	0.7099 mL	1.4197 mL



Data sourced from MedChemExpress.[1][7]

Table 2: IC50 Values of MRT199665 for Various Kinases

Kinase Family	Kinase	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	_
MARK4	2	_
AMPK	ΑΜΡΚα1	10
ΑΜΡΚα2	10	
SIK	SIK1	110
SIK2	12	
SIK3	43	

Data sourced from multiple suppliers and research articles.[1][2][3][4][5][6][9]

Experimental ProtocolsProtocol 1: Preparation of MRT199665 Stock Solution

Objective: To prepare a concentrated stock solution of MRT199665 for in vitro experiments.

- Materials:
 - MRT199665 powder
 - Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:



- 1. Calculate the required amount of **MRT199665** powder and DMSO to achieve the desired stock concentration (refer to Table 1 for guidance).
- 2. Add the appropriate volume of DMSO to the vial containing the MRT199665 powder.
- 3. Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
- 4. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- 5. Store the aliquots at -80°C.

Protocol 2: In Vivo Formulation Protocols

For animal studies, it is crucial to use a formulation that ensures the solubility of **MRT199665** in an aqueous environment. The following are established protocols:

Formulation A: PEG300 and Tween-80 based[1]

- Preparation of Stock Solution: First, prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation: In a sterile tube, combine the following in order, ensuring to mix well after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Concentration: This protocol yields a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Formulation B: SBE-β-CD based[1]



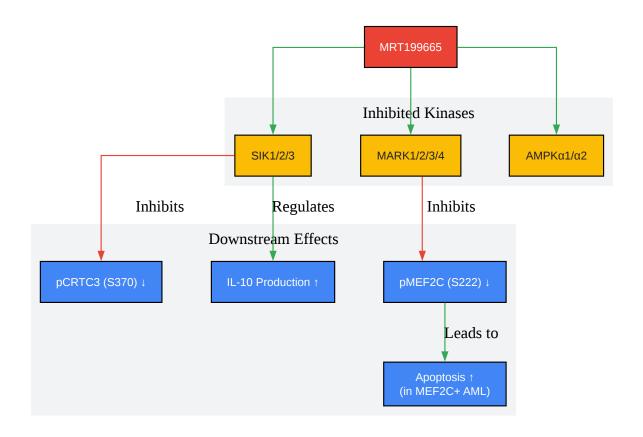
- Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation:
 - Prepare a 20% solution of SBE-β-CD in saline.
 - Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
 - Mix thoroughly.
- Final Concentration: This protocol results in a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Formulation C: Corn Oil based[1]

- Preparation of Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL).
- Solvent Mixture Preparation:
 - Add 10% of the DMSO stock solution to 90% corn oil.
 - Mix thoroughly.
- Final Concentration: This protocol provides a clear solution with a solubility of at least 2.75 mg/mL (5.86 mM).

Visualizations

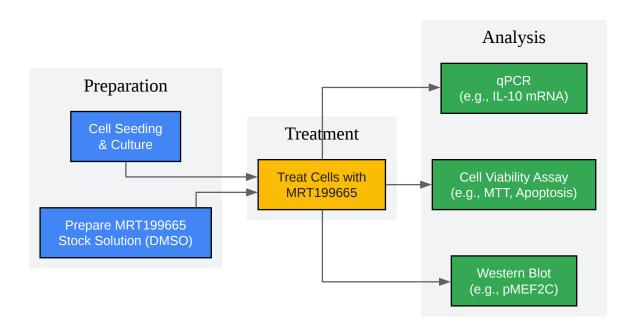




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Caption: MRT199665 signaling pathway inhibition.





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Caption: General experimental workflow for MRT199665.

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